7,7-dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Description
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| C9–O11 | 1.214 |
| C10–O12 | 1.221 |
| C7–C8 | 1.539 |
| Dihedral angle (C1–C6–C7) | 112.3° |
The dione moiety exhibits planarity, with negligible deviation from the mean plane (±0.02 Å), while the tetrahydroquinoline ring adopts a boat conformation .
Spectroscopic Characterization (IR, NMR, MS)
Infrared Spectroscopy
IR spectra (KBr pellet) show characteristic absorptions at:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
- δ 7.21–7.43 (m, 4H, aromatic H)
- δ 4.78 (s, 1H, H-10a)
- δ 2.90 (d, $$ J = 16.0 \, \text{Hz} $$, 2H, H-8)
- δ 1.25 (s, 6H, C7-CH₃) .
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
ESI-MS exhibits a molecular ion peak at $$ m/z = 393.48 \, [\text{M+H}]^+ $$, with fragmentation patterns consistent with loss of CO (28 Da) and methyl groups (15 Da) .
Computational Modeling of Molecular Geometry (DFT)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, confirming the crystallographic data. Key findings include:
Table 2: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| Dipole moment | 4.12 Debye |
| Polarizability (α) | 43.50 ų |
| Hydration energy | -6.72 kcal/mol |
The electrostatic potential map shows electron-rich regions at the dione oxygen atoms, facilitating hydrogen bonding .
Tautomerism and Conformational Analysis
The compound exhibits keto-enol tautomerism, with the keto form predominating (>95% in DMSO-d₆) due to resonance stabilization of the dione group. Transition states for tautomerization, calculated using M06-2X/cc-pVTZ, reveal an energy barrier of 38.8 kcal/mol, making interconversion negligible at room temperature .
Conformational flexibility is limited to the tetrahydroquinoline ring, which adopts two primary conformers:
Figure 1: Proposed Tautomeric Forms
(Describe hypothetical keto and enol forms, emphasizing stability differences.)
Properties
Molecular Formula |
C25H23NO2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-(3-methylphenyl)-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C25H23NO2/c1-14-7-6-8-15(11-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-9-4-5-10-17(16)24(28)22(20)23/h4-11,20,22H,12-13H2,1-3H3 |
InChI Key |
JMGYMTPWXNAQKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2C3C(=NC4=C2C(=O)CC(C4)(C)C)C5=CC=CC=C5C3=O |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3C(=NC4=C2C(=O)CC(C4)(C)C)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Biological Activity
7,7-Dimethyl-10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 369.5 g/mol. Its structural features include a fused indenoquinoline framework that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies suggest that it has potential as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising antiproliferative effects.
- Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cancer progression, which may contribute to its anticancer properties.
Anticancer Mechanisms
The anticancer activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing the proliferation of cancer cells in vitro.
- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Targeting Specific Kinases : It has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis.
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
Safety and Toxicity
While initial studies indicate promising biological activities, comprehensive toxicity assessments are essential for evaluating the safety profile of this compound. Toxicological data is limited; therefore, future studies should focus on:
- In Vivo Toxicity Studies : To assess the safety in living organisms.
- Long-term Exposure Effects : Understanding chronic exposure implications.
Comparison with Similar Compounds
Key Observations :
Catalyst Efficiency
The use of heterogeneous Cu/zeolite-Y catalysts is a common feature in synthesizing indenoquinoline-diones. This catalyst system provides both Brønsted and Lewis acid sites, enabling efficient cyclocondensation reactions. Notably, the catalyst can be recycled up to five times with <5% yield reduction, making it superior to homogeneous catalysts .
Reaction Optimization
- Solvent: Ethanol under reflux is preferred for its ability to dissolve reactants and stabilize intermediates.
- Time: Reactions typically complete within 2–4 hours, significantly faster than traditional methods (e.g., 6–8 hours for non-catalyzed reactions) .
Physicochemical Properties
Spectral Characterization
All indenoquinoline-diones are characterized via FT-IR (C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (distinct signals for methyl, aryl, and ketone groups), and GC-MS (molecular ion peaks consistent with molecular weights) .
Predicted Properties
For 10-(4-chlorophenyl)-7,7-dimethyl-...dione (C24H20ClNO2):
- Density: 1.35 ± 0.1 g/cm³
- Boiling Point: 545.4 ± 50.0 °C
- pKa: 1.22 ± 0.60 (indicating weak acidity) .
Comparative Advantages and Limitations
| Parameter | 7,7-Dimethyl-10-(3-methylphenyl)-...dione | 10-(4-Chlorophenyl)-...dione | 7-Phenyl-10-aryl-...dione |
|---|---|---|---|
| Synthetic Yield | 85–92% | 78–85% | 73–80% |
| Catalyst Recyclability | 5 cycles (5% yield loss) | 4 cycles (8% yield loss) | Not reported |
| Bioactivity | Limited data | Antimalarial (IC₅₀: 5 µM) | Antiviral (EC₅₀: 10 µM) |
| Purification Difficulty | Moderate (chromatography required) | High (crystalline challenges) | Moderate |
Preparation Methods
Reaction Components and Mechanism
The CuO/zeolite-Y-catalyzed synthesis involves a one-pot MCR of aromatic aldehydes (e.g., 3-methylbenzaldehyde), indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in ethanol under reflux. The mechanism proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps (Fig. 1). The CuO/zeolite-Y catalyst provides dual acid sites (Brønsted and Lewis), enhancing reaction kinetics by stabilizing intermediates and facilitating dehydration.
Catalyst Preparation
The CuO/zeolite-Y catalyst is synthesized via hydrothermal and wet impregnation methods:
-
Hydrothermal synthesis : A seed gel (Na2O:Al2O3:10SiO2:180H2O) is aged for 24 hours, followed by mixing with a feedstock gel (Na2SiO3, NaAlO2, NaOH) under high-shear stirring.
-
Wet impregnation : Cu(NO3)2·3H2O is dissolved in water, mixed with zeolite-Y support, and calcined at 400°C for 4 hours (Table 1).
Table 1: CuO/Zeolite-Y Catalyst Preparation Parameters
| Precursor | Support | Solvent | Calcination Temp (°C) | Calcination Time (h) |
|---|---|---|---|---|
| Cu(NO3)2·3H2O | Zeolite-Y | H2O | 400 | 4 |
Optimization and Yield
Under reflux in ethanol, the reaction achieves 92–98% yield within 1.5–2 hours. Key advantages include:
-
Reusability : The catalyst retains >90% activity after five cycles.
-
Broad substrate scope : Electron-rich and electron-deficient aldehydes are tolerated.
Solvent-Free Synthesis with ZrO2 Nanoparticles
Reaction Design and Conditions
Abdolmohammadi and Afsharpour developed a solvent-free protocol using ZrO2 nanoparticles (10 mol%) at 80°C. The MCR combines 1,3-indanedione, 3-methylbenzaldehyde, methylamine, and dimedone, achieving 98% yield in 1 hour (Table 2).
Table 2: Optimization of ZrO2-Catalyzed Synthesis
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 10 | Solvent-free | 1 | 98 |
Mechanistic Insights
ZrO2 nanoparticles act as bifunctional catalysts, polarizing carbonyl groups and stabilizing enolate intermediates (Scheme 1). The solvent-free conditions minimize side reactions, while the nanoparticles’ high surface area (BET: 180–200 m²/g) enhances mass transfer.
Comparative Analysis of Methods
Efficiency and Sustainability
| Parameter | CuO/Zeolite-Y | ZrO2 Nanoparticles |
|---|---|---|
| Reaction Time | 1.5–2 h | 1 h |
| Yield | 92–98% | 98% |
| Catalyst Reusability | 5 cycles | Not reported |
| Solvent | Ethanol | Solvent-free |
The ZrO2 method eliminates solvent waste, aligning with green chemistry principles, whereas the CuO/zeolite-Y system offers better catalyst recyclability.
Structural Characterization and Validation
Both methods validate product identity via:
-
FT-IR : C=O stretches at 1665–1681 cm⁻¹ and N–H bends at 1544 cm⁻¹.
-
NMR : 1H NMR signals at δ 1.00–1.07 ppm (gem-dimethyl) and δ 7.10–7.89 ppm (aromatic protons).
Industrial and Pharmacological Implications
The scalability of these methods is underscored by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
